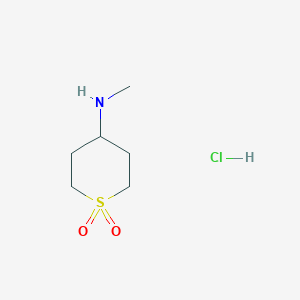

![molecular formula C10H19ClN2O B6285631 1-[(piperidin-4-yl)methyl]pyrrolidin-2-one hydrochloride CAS No. 111247-63-3](/img/no-structure.png)

1-[(piperidin-4-yl)methyl]pyrrolidin-2-one hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(Piperidin-4-yl)methylpyrrolidin-2-one hydrochloride, also known as PMPOH or 1-PMPOH, is a synthetic compound and a derivative of pyrrolidin-2-one that has been studied for its potential applications in the fields of chemistry and biochemistry. PMPOH is a chiral molecule, meaning that it has two distinct forms that are mirror images of each other. It has been used as a catalyst in the synthesis of pharmaceuticals, as a chiral resolving agent, and as a chiral building block for the synthesis of other compounds.

Applications De Recherche Scientifique

1-[(piperidin-4-yl)methyl]pyrrolidin-2-one hydrochloride has been studied for its potential applications in the fields of chemistry and biochemistry, such as its use as a catalyst in the synthesis of pharmaceuticals and as a chiral resolving agent. It has also been used as a chiral building block for the synthesis of other compounds, such as amino acids and peptides. In addition, this compound has been studied for its ability to form inclusion complexes with hydrophobic molecules, which can be used to improve the solubility of drugs in aqueous solutions.

Mécanisme D'action

The mechanism of action of 1-[(piperidin-4-yl)methyl]pyrrolidin-2-one hydrochloride is not yet fully understood. However, it is believed to act as a chiral resolving agent by forming a complex with achiral molecules, such as amino acids and peptides, to form a chiral compound. This chiral compound can then be used to synthesize other compounds with specific chiral properties.

Biochemical and Physiological Effects

The biochemical and physiological effects of this compound are not yet fully understood. However, it has been studied for its potential applications in the fields of chemistry and biochemistry, such as its use as a catalyst in the synthesis of pharmaceuticals and as a chiral resolving agent. In addition, this compound has been studied for its ability to form inclusion complexes with hydrophobic molecules, which can be used to improve the solubility of drugs in aqueous solutions.

Avantages Et Limitations Des Expériences En Laboratoire

The main advantage of using 1-[(piperidin-4-yl)methyl]pyrrolidin-2-one hydrochloride in laboratory experiments is its ability to form inclusion complexes with hydrophobic molecules, which can be used to improve the solubility of drugs in aqueous solutions. However, there are some limitations to using this compound in laboratory experiments. For instance, the synthesis of this compound is a two-step process, which can be time-consuming and difficult to scale up. In addition, this compound is a chiral molecule, which means that it has two distinct forms that are mirror images of each other. This can make it difficult to determine the exact structure of the molecule.

Orientations Futures

Future research on 1-[(piperidin-4-yl)methyl]pyrrolidin-2-one hydrochloride could focus on its potential applications in the fields of chemistry and biochemistry, such as its use as a catalyst in the synthesis of pharmaceuticals and as a chiral resolving agent. In addition, further research could be conducted to better understand the mechanism of action of this compound and its potential biochemical and physiological effects. Furthermore, future research could focus on developing methods to more quickly and easily synthesize this compound and to determine the exact structure of the molecule. Finally, further research could focus on the application of this compound in the development of new drugs and other compounds.

Méthodes De Synthèse

1-[(piperidin-4-yl)methyl]pyrrolidin-2-one hydrochloride can be synthesized in a two-step process. The first step involves the reaction of piperidine with methyl acrylate in the presence of a base to form the piperidine-methyl acrylate adduct. This adduct is then reacted with pyrrolidin-2-one in the presence of an acid to form 1-(piperidin-4-yl)methylpyrrolidin-2-one hydrochloride.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-[(piperidin-4-yl)methyl]pyrrolidin-2-one hydrochloride involves the reaction of piperidine with pyrrolidin-2-one in the presence of a suitable catalyst to form the desired product. The reaction is carried out under controlled conditions to ensure high yield and purity of the product.", "Starting Materials": [ "Piperidine", "Pyrrolidin-2-one", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Diethyl ether", "Acetone", "Sodium sulfate" ], "Reaction": [ "Step 1: Piperidine is reacted with pyrrolidin-2-one in the presence of a suitable catalyst such as palladium on carbon or Raney nickel.", "Step 2: The resulting product is purified by filtration and washed with water to remove any impurities.", "Step 3: The product is then dissolved in methanol and hydrochloric acid is added to form the hydrochloride salt.", "Step 4: The hydrochloride salt is isolated by filtration and washed with diethyl ether to remove any remaining impurities.", "Step 5: The product is further purified by recrystallization from a suitable solvent such as acetone or ethyl acetate.", "Step 6: The final product is dried under vacuum and characterized by various analytical techniques such as NMR spectroscopy and mass spectrometry." ] } | |

Numéro CAS |

111247-63-3 |

Formule moléculaire |

C10H19ClN2O |

Poids moléculaire |

218.7 |

Pureté |

0 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.